molecular formula C14H10F3NO2 B13418443 Deschloro-(S)-efavirenz

Deschloro-(S)-efavirenz

Numéro de catalogue: B13418443
Poids moléculaire: 281.23 g/mol
Clé InChI: PMAKZVLAJFKTHQ-ZDUSSCGKSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Deschloro-(S)-efavirenz is a derivative of efavirenz, a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1 infection. The removal of the chlorine atom in this compound alters its chemical properties and potentially its biological activity. This compound is of interest in medicinal chemistry for its potential therapeutic applications and its role in understanding the structure-activity relationships of NNRTIs.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of deschloro-(S)-efavirenz typically involves the modification of the efavirenz molecule to remove the chlorine atom. This can be achieved through various synthetic routes, including:

    Nucleophilic Substitution: Using a nucleophile to replace the chlorine atom with a hydrogen atom.

    Dehalogenation: Employing reducing agents such as palladium on carbon (Pd/C) under hydrogen atmosphere to remove the chlorine atom.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of automated reactors may be employed to enhance efficiency and scalability.

Analyse Des Réactions Chimiques

Types of Reactions

Deschloro-(S)-efavirenz can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule, potentially forming hydroxyl or carbonyl groups.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms, potentially converting carbonyl groups to alcohols.

    Substitution: Replacement of one functional group with another, such as halogenation or alkylation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce alcohols or amines.

Applications De Recherche Scientifique

Deschloro-(S)-efavirenz has several scientific research applications, including:

    Medicinal Chemistry: Studying its potential as an antiviral agent and its interactions with HIV-1 reverse transcriptase.

    Pharmacology: Investigating its pharmacokinetics and pharmacodynamics to understand its absorption, distribution, metabolism, and excretion.

    Structural Biology: Analyzing its binding interactions with target proteins to elucidate structure-activity relationships.

    Chemical Biology: Exploring its effects on cellular pathways and its potential as a chemical probe for biological studies.

Mécanisme D'action

Deschloro-(S)-efavirenz exerts its effects by binding to the reverse transcriptase enzyme of HIV-1, inhibiting its activity and preventing viral replication. The removal of the chlorine atom may affect its binding affinity and specificity, potentially altering its efficacy and resistance profile. The molecular targets and pathways involved include the reverse transcriptase enzyme and associated viral replication machinery.

Comparaison Avec Des Composés Similaires

Similar Compounds

    Efavirenz: The parent compound with a chlorine atom, widely used as an NNRTI in HIV treatment.

    Nevirapine: Another NNRTI with a different chemical structure but similar mechanism of action.

    Etravirine: A second-generation NNRTI with a broader resistance profile.

Uniqueness

Deschloro-(S)-efavirenz is unique due to the absence of the chlorine atom, which may confer distinct chemical and biological properties. This modification can influence its pharmacokinetics, binding interactions, and resistance profile, making it a valuable compound for studying the structure-activity relationships of NNRTIs and developing new antiviral agents.

Activité Biologique

Deschloro-(S)-efavirenz is a derivative of efavirenz, a well-known non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1. Understanding the biological activity of this compound is crucial for evaluating its potential therapeutic applications and safety profile. This article synthesizes existing research findings on the biological activity of this compound, including its mechanism of action, efficacy, metabolism, and associated case studies.

This compound functions similarly to efavirenz by inhibiting the reverse transcriptase enzyme of HIV-1. This inhibition prevents the conversion of viral RNA into DNA, thereby halting viral replication. The compound is believed to exert its effects through intracellular conversion to an active triphosphorylated form, which is essential for its antiviral activity .

Comparison of Efavirenz and this compound

FeatureEfavirenzThis compound
MechanismNNRTI inhibition of HIV-1 RTSimilar NNRTI mechanism
Antiviral ActivityEffective against various subtypesPotentially effective; needs study
MetabolismCYP450 metabolismExpected similar metabolism
Resistance ProfileMutations observed (e.g., K103N)Unknown; requires further research

Resistance Patterns

Efavirenz resistance often arises from mutations in the reverse transcriptase gene, notably K103N and others affecting amino acid positions 98, 100, and 188 . It is critical to investigate whether this compound exhibits similar resistance patterns or if it retains efficacy against resistant strains.

Pharmacokinetics and Metabolism

Efavirenz is primarily metabolized by cytochrome P450 enzymes (CYP2B6 and CYP3A4), leading to the formation of inactive metabolites . The pharmacokinetic profile suggests a terminal half-life ranging from 40-76 hours depending on dosing regimens. Given that this compound is a derivative, it is anticipated that it will follow a similar metabolic pathway, though specific studies are necessary to confirm this.

Case Studies

  • Late Efavirenz-Induced Ataxia : A case series highlighted instances where patients developed ataxia and encephalopathy years after initiating efavirenz therapy, particularly in genetically predisposed individuals . Such findings raise concerns regarding long-term safety that should also be evaluated for this compound.
  • Comparative Study on Metabolomic Effects : A study comparing efavirenz and dolutegravir indicated metabolic changes associated with efavirenz treatment, including altered levels of metabolites related to inflammation and energy metabolism . Similar investigations could provide insights into how this compound impacts metabolic profiles.

Propriétés

Formule moléculaire

C14H10F3NO2

Poids moléculaire

281.23 g/mol

Nom IUPAC

(4S)-4-(2-cyclopropylethynyl)-4-(trifluoromethyl)-1H-3,1-benzoxazin-2-one

InChI

InChI=1S/C14H10F3NO2/c15-14(16,17)13(8-7-9-5-6-9)10-3-1-2-4-11(10)18-12(19)20-13/h1-4,9H,5-6H2,(H,18,19)/t13-/m0/s1

Clé InChI

PMAKZVLAJFKTHQ-ZDUSSCGKSA-N

SMILES isomérique

C1CC1C#C[C@]2(C3=CC=CC=C3NC(=O)O2)C(F)(F)F

SMILES canonique

C1CC1C#CC2(C3=CC=CC=C3NC(=O)O2)C(F)(F)F

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.